![molecular formula C9H11NO3 B1330646 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol CAS No. 7464-97-3](/img/structure/B1330646.png)

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

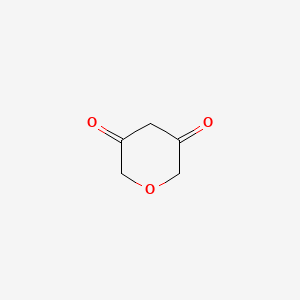

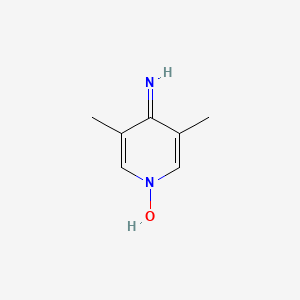

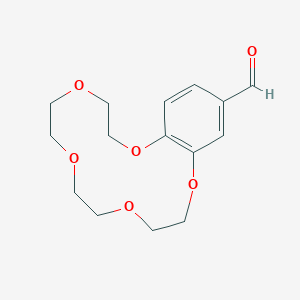

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol, also known as 2-amino-1,3-benzodioxole-5-ethanol (ABDE), is an important organic compound with a wide range of applications in the fields of synthetic chemistry and biomedical research. ABDE has a molecular formula of C7H10NO2, and is a white, crystalline solid with a melting point of 116-118 °C. It is soluble in water, alcohol, and ether, and has a low toxicity.

科学的研究の応用

Flavoring Substance in Food

The compound 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol has been reported for use as a flavoring substance in specific categories of food. It is chemically synthesized and not reported to occur naturally .

Anticancer Agent Design

There has been research into designing and synthesizing derivatives of 1-benzo[1,3]dioxol-5-yl compounds for anticancer evaluation. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines, indicating potential applications of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol in cancer treatment research .

Chemical Characterization and Analysis

In scientific research, the characterization and investigation of chemical compounds are crucial. For instance, IR analysis has been used to characterize similar compounds, which suggests that 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol could be studied using similar analytical techniques to understand its properties better .

Scientific Research Product Availability

The compound is available for purchase through scientific research supply companies like MilliporeSigma, indicating its use in various laboratory and research settings .

作用機序

Target of Action

It’s worth noting that similar compounds have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have demonstrated potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .

特性

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDJYUZZSPJWLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321973 |

Source

|

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7464-97-3 |

Source

|

| Record name | 7464-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)